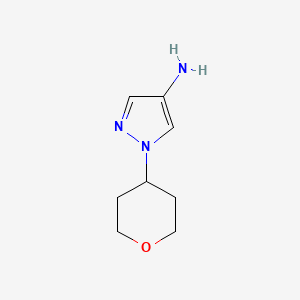

1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

Vue d'ensemble

Description

1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is a heterocyclic compound that features a tetrahydropyran ring fused to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-aminopyrazole with tetrahydropyran-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine has been studied for its potential as a therapeutic agent in various diseases, particularly cancer. Its structural similarity to other bioactive compounds allows it to participate in significant biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolamines exhibit promising anticancer properties. For instance, compounds derived from the pyrazole scaffold have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

A study highlighted a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that included derivatives of this compound. These compounds displayed sub-micromolar antiproliferative activity against various cancer cell lines, indicating their potential as selective CDK2 inhibitors (Ki = 0.005 µM) .

Mechanistic Studies

Mechanistic investigations revealed that these compounds could induce apoptosis in cancer cells by reducing the phosphorylation of retinoblastoma protein and causing cell cycle arrest at the S and G2/M phases . This suggests that this compound could be developed further for cancer treatment.

Synthesis of Derivatives

The compound serves as a versatile intermediate in the synthesis of various biologically active derivatives. For example, research has focused on synthesizing quinoline derivatives incorporating the tetrahydro-pyran moiety, which may enhance their pharmacological profiles .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a recent study, researchers synthesized several derivatives based on the pyrazole structure, including those containing the tetrahydro-pyran moiety. These derivatives were evaluated for their ability to inhibit transforming growth factor-beta type 1 receptor, showcasing the compound's utility in developing new therapeutic agents for fibrotic diseases .

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial properties of pyrazole derivatives against various bacterial strains. The findings indicated that certain modifications to the tetrahydro-pyran structure enhanced antibacterial activity, suggesting potential applications in treating bacterial infections .

Mécanisme D'action

The mechanism by which 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its action include signal transduction pathways and metabolic pathways .

Comparaison Avec Des Composés Similaires

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester

- 1-(Dimethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester

Comparison: 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is unique due to the specific positioning of the tetrahydropyran ring and the amine group on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the boronic acid derivatives are primarily used in cross-coupling reactions, whereas the amine derivative is more versatile in biological applications .

Activité Biologique

1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, with the CAS number 1190380-49-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant research findings.

Molecular Formula: C₈H₁₃N₃O

Molecular Weight: 167.21 g/mol

Melting Point: 105–107 °C

Purity: ≥ 96%

The compound features a pyrazole ring fused with a tetrahydropyran moiety, which contributes to its biological activity. Its structure can be represented as follows:

Pharmacological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities:

Antitumor Activity

Studies have demonstrated that certain pyrazole derivatives possess significant antitumor properties. They have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. The compound's structural characteristics may enhance its interaction with these targets, leading to cytotoxic effects in cancer cell lines.

Case Study:

A study investigated the effects of several synthesized pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound exhibited enhanced cytotoxicity when used in combination with conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

Pyrazole derivatives have also been noted for their antimicrobial properties. The compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways contributes to its effectiveness against various pathogens.

Research Findings:

A review highlighted that numerous pyrazole carboxamides demonstrated notable antifungal activity against several strains, suggesting that structural modifications could enhance efficacy against resistant pathogens .

Structure-Activity Relationship (SAR)

The SAR of pyrazole derivatives indicates that modifications in the molecular structure can significantly impact their biological activity. For instance, the presence of specific functional groups or substituents on the pyrazole ring can influence binding affinity to target proteins and overall pharmacological effects.

| Substituent | Effect on Activity |

|---|---|

| Alkyl groups | Increased lipophilicity and cellular uptake |

| Hydroxyl groups | Enhanced hydrogen bonding with target sites |

| Halogen atoms | Improved binding affinity through steric interactions |

Safety and Handling

The compound is classified with hazard statements indicating it may cause skin irritation and eye irritation. Proper safety precautions should be taken when handling this chemical, including the use of personal protective equipment (PPE) and working in a well-ventilated area.

Propriétés

IUPAC Name |

1-(oxan-4-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZNBQLBGSVOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679671 | |

| Record name | 1-(Oxan-4-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190380-49-4 | |

| Record name | 1-(Oxan-4-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.